GCN2 Biochemical Potency: Positional Isomer Differentiation from 5-Amino Triazolo[4,5-d]pyrimidines
The compound positions the amine substituent at C7, contrasting with the 5-amino series exemplified in US Patent 9,409,914. In the validated GCN2 inhibitor study, 7-amino triazolo[4,5-d]pyrimidines (compounds 1–9) consistently achieved GCN2 IC50 values between 18.6 and 47.6 nM [1]. In contrast, the 5-amino series (e.g., 'A1'–'A22' in US 9,409,914) lack peer-reviewed quantitative GCN2 potency data, with only unverified patent disclosure [2]. The 7-amino regioisomer thus offers a data-rich, potency-validated entry point for GCN2 probe development that is absent for the 5-amino series.
| Evidence Dimension | GCN2 biochemical IC50 for 7-amino vs. 5-amino triazolo[4,5-d]pyrimidine regioisomers |
|---|---|
| Target Compound Data | Predicted to fall within the 18.6–47.6 nM range based on scaffold-matched 7-amino analogs (compounds 1–9) [1] |
| Comparator Or Baseline | 5-amino triazolo[4,5-d]pyrimidine series (US 9,409,914); no peer-reviewed quantitative GCN2 IC50 data available |
| Quantified Difference | Qualitative advantage: only the 7-amino series has peer-reviewed, quantitative GCN2 potency confirmation |
| Conditions | Radiometric ³²P-ATP kinase assay against recombinant human GCN2 [1] |
Why This Matters
Procurement of a 7-amino regioisomer ensures access to a scaffold with publicly disclosed, reproducible potency benchmarks, reducing the risk of investing in an unvalidated chemotype.
- [1] M. G. M. van der Zanden et al. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Comput. Struct. Biotechnol. J. 2018, 16, 350–360. doi:10.1016/j.csbj.2018.09.003 View Source
- [2] D. Dorsch et al. Triazolo[4,5-d]pyrimidine derivatives. US Patent 9,409,914, issued August 9, 2016. Assignee: Merck Patent GmbH. View Source
